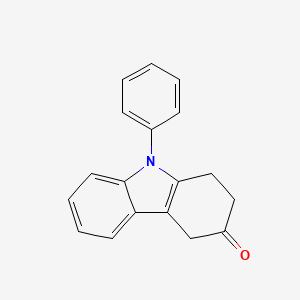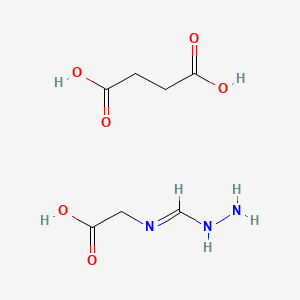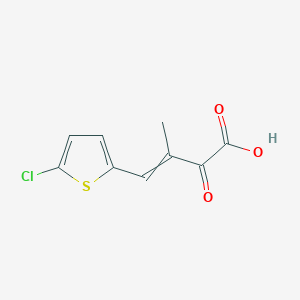![molecular formula C13H10N4O B14177343 4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide CAS No. 918132-85-1](/img/structure/B14177343.png)
4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a heterocyclic compound belonging to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a phenyl group at the 4-position and a carboxamide group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate to form the pyrazolopyridine core . This intermediate can then be further functionalized to introduce the phenyl and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism of action of 4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by binding to receptor sites and altering their conformation and function .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Lacks the phenyl and carboxamide groups, making it less versatile in terms of functionalization.
2H-pyrazolo[3,4-b]pyridine: An isomer with different tautomeric forms, affecting its reactivity and applications.
4-Phenyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but without the carboxamide group, limiting its potential biological activity
Uniqueness
4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
918132-85-1 |
|---|---|
Molecular Formula |
C13H10N4O |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C13H10N4O/c14-12(18)11-6-9(8-4-2-1-3-5-8)10-7-15-17-13(10)16-11/h1-7H,(H2,14,18)(H,15,16,17) |
InChI Key |
NPTNHCKRYUWRBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=NN3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-(4-Ethyl-1-piperazinyl)-4'-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5'-bipyrimidin]-6(1H)-one](/img/structure/B14177272.png)


![(5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B14177280.png)


![[3,5-Bis({3,5-bis[(prop-2-yn-1-yl)oxy]phenyl}methoxy)phenyl]methanol](/img/structure/B14177300.png)


![4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B14177315.png)

![Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate](/img/structure/B14177325.png)
![3-{[(2E)-6-methyl-4-phenylquinazolin-2(3H)-ylidene]amino}benzoic acid](/img/structure/B14177326.png)
![N-[(1H-Indol-2-yl)methyl]-N'-phenylthiourea](/img/structure/B14177333.png)
